molecular formula C20H24O5S B1216422 Ethinyl estradiol sulfate CAS No. 109945-72-4

Ethinyl estradiol sulfate

货号: B1216422
CAS 编号: 109945-72-4
分子量: 376.5 g/mol
InChI 键: WLGIWVFFGMPRLM-WYGKVCCSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethinyl estradiol sulfate, also known as this compound, is a useful research compound. Its molecular formula is C20H24O5S and its molecular weight is 376.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Hydrolysis Reactions

Hydrolysis of ethinyl estradiol sulfate regenerates the active parent compound, ethinyl estradiol, through cleavage of the sulfate ester bond. This reaction occurs under two primary conditions:

Acid- or Base-Catalyzed Hydrolysis

  • Reagents/Conditions : Aqueous solutions with HCl (acidic) or NaOH (basic) at elevated temperatures .

  • Mechanism : Nucleophilic attack by water on the electrophilic sulfur atom, leading to sulfate group displacement.

  • Product : Ethinyl estradiol (EE) .

Enzymatic Hydrolysis

  • Catalyst : Steroid sulfatase (arylsulfatase C), an enzyme expressed in liver and placental tissues .

  • Conversion Rate : 14–21% of EE sulfate is reconverted to EE in vivo, contributing to sustained estrogenic activity .

  • Clinical Relevance : This reversible sulfation establishes EE sulfate as a circulating reservoir for EE, though its contribution is smaller compared to estrone sulfate’s role in estradiol dynamics .

Oxidation Reactions

Oxidative modifications primarily target the steroidal backbone, leading to hydroxylated derivatives:

CYP450-Mediated Oxidation

  • Primary Site : C2 position of the phenolic A-ring, driven by cytochrome P450 IIIA4 (CYP3A4) .

  • Reagents : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Products : 2-Hydroxythis compound (major metabolite) .

  • Secondary Sites : C4, C6, and C16 positions, yielding diverse hydroxylated derivatives .

Biological Implications

  • 2-Hydroxylation reduces estrogenic potency but enhances urinary excretion via subsequent methylation (COMT) and glucuronidation (UGT) .

  • Variability in CYP3A4 expression explains interindividual differences in EE metabolism and contraceptive efficacy .

Substitution Reactions

The sulfate group at C3 can be displaced by nucleophiles under controlled conditions:

Nucleophilic Displacement

  • Reagents : Amines (e.g., Boc-protected proline) or thiols in polar aprotic solvents (e.g., THF) with NaHMDS as a base .

  • Products : Ethinyl estradiol conjugates, such as prolinate or serine esters .

  • Applications : Synthesis of prodrugs with modified pharmacokinetic profiles .

Metabolic Transformations

This compound undergoes phase II metabolism, facilitating excretion:

Sulfation and Glucuronidation

  • Enzymes : Sulfotransferases (SULT1A1, SULT1E1) and UDP-glucuronosyltransferases (UGT1A1, UGT2B7) .

  • Products : Double conjugates (e.g., sulfoglucuronides) with increased hydrophilicity .

Table 2: Key Metabolic Pathways

Reaction TypeEnzymePrimary SiteMetaboliteExcretion Route
SulfationSULT1A1/1E1C3EE sulfate (circulating pool)Bile (>59%)
GlucuronidationUGT1A1/2B7C17β-OHEE glucuronideUrine (30–40%)
MethylationCOMTC2-OH2-Methoxy-EEUrine

Stability and Degradation

  • Photodegradation : Exposure to UV light induces ring-opening reactions, forming quinone intermediates .

  • Hydrolytic Degradation : Accelerated in alkaline conditions (pH >9), necessitating stable formulation buffers .

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying ethinyl estradiol sulfate in pharmaceutical formulations?

  • Methodological Answer : Use reversed-phase high-performance liquid chromatography (HPLC) with UV detection, as described in USP protocols. For example, dissolve tablets in a diluent (e.g., water and internal standard solution), sonicate, filter (0.45 µm porosity), and quantify using peak response ratios . Cross-validate results with calibration curves derived from USP reference standards. Ensure linearity (R² ≥ 0.995) and precision (RSD < 2%) across triplicate runs .

Q. How should researchers prepare samples to minimize matrix interference in this compound assays?

  • Methodological Answer : Employ mechanical disintegration (vortex mixing for ≥23 minutes) followed by sonication (5 minutes) to ensure complete dissolution. Use filtration (0.45 µm) to remove particulate matter. For biological matrices, apply solid-phase extraction (SPE) with C18 cartridges to isolate this compound from proteins or lipids .

Q. What critical parameters must be controlled during dissolution testing of this compound tablets?

  • Methodological Answer : Maintain sink conditions (pH 6.8 phosphate buffer at 37°C) and paddle speed (50 rpm) per USP guidelines. Sample at intervals (e.g., 10, 20, 30 minutes) and quantify using validated HPLC methods. Ensure dissolution profiles meet acceptance criteria (Q = 80% within 30 minutes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare degradation products using LC-MS/MS. Identify hydrolytic pathways (e.g., sulfate ester cleavage) and quantify degradation kinetics. Cross-reference findings with ICH Q1A(R2) guidelines and prior literature to isolate variables (e.g., excipient interactions, packaging materials) .

Q. What experimental strategies improve detection limits for this compound in complex biological samples?

  • Methodological Answer : Optimize mass spectrometry parameters (e.g., electrospray ionization in negative mode, m/z 367→311 transition). Apply derivatization techniques (e.g., dansyl chloride) to enhance ionization efficiency. Validate method sensitivity (LOQ ≤ 0.1 ng/mL) and specificity against endogenous interferences (e.g., estradiol metabolites) using blank matrix spikes .

Q. How should researchers design studies to investigate this compound’s interactions with hepatic enzymes?

  • Methodological Answer : Use primary human hepatocytes or microsomal fractions to assess enzyme inhibition/induction (e.g., CYP3A4, UGT1A1). Apply Michaelis-Menten kinetics to calculate Ki values. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and validate results with siRNA knockdown or recombinant enzyme assays. Address inter-individual variability by testing multiple donor batches .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. Apply ANOVA with post-hoc Tukey tests to compare groups. For longitudinal data, employ mixed-effects models to account for repeated measures. Report 95% confidence intervals and effect sizes to contextualize clinical relevance .

Q. Methodological Validation and Reproducibility

Q. How can researchers ensure reproducibility of this compound pharmacokinetic studies across laboratories?

  • Methodological Answer : Adopt harmonized protocols (e.g., USP <1092> for dissolution, EMA guidelines for bioanalytical validation). Share raw data (chromatograms, pharmacokinetic parameters) via repositories like Figshare. Perform inter-laboratory comparisons using blinded samples and standardized reference materials .

Q. What steps mitigate bias in this compound clinical trial meta-analyses?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews. Use risk-of-bias tools (e.g., Cochrane RoB 2.0) to assess individual studies. Perform sensitivity analyses by excluding outliers or low-quality trials. Pre-register protocols on platforms like PROSPERO to limit publication bias .

属性

CAS 编号

109945-72-4

分子式

C20H24O5S

分子量

376.5 g/mol

IUPAC 名称

[(8R,9S,13S,14S)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C20H24O5S/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24)/t16-,17-,18+,19+,20?/m1/s1

InChI 键

WLGIWVFFGMPRLM-WYGKVCCSSA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

手性 SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

规范 SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

同义词

ethinyl estradiol sulfate
ethinylestradiol-3-sulfate
ethynylestradiol sulphate
ethynylestradiol-3-sulfate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。